molecular formula C23H29NO4 B580088 (2S,4S)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic acid CAS No. 1012341-52-4

(2S,4S)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic acid

Número de catálogo: B580088
Número CAS: 1012341-52-4
Peso molecular: 383.488
Clave InChI: YNELJETWNMPEEH-JXFKEZNVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(2S,4S)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C23H29NO4 and its molecular weight is 383.488. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(2S,4S)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic acid, commonly referred to as a precursor in the synthesis of Sacubitril, is a compound of significant interest in pharmacology. Sacubitril is a neprilysin inhibitor used in the treatment of heart failure, particularly in combination with valsartan. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, and potential therapeutic applications.

  • Molecular Formula : C23H29NO4
  • Molecular Weight : 383.48 g/mol
  • CAS Number : 1012341-52-4

The primary biological activity of this compound is linked to its role as an intermediate in the synthesis of Sacubitril. Sacubitril works by inhibiting neprilysin, an enzyme responsible for the degradation of natriuretic peptides and other vasoactive substances. By inhibiting neprilysin, Sacubitril increases levels of these peptides, leading to vasodilation and reduced blood pressure, which is beneficial for patients with heart failure.

Pharmacological Studies

Numerous studies have investigated the pharmacological properties of this compound and its derivatives:

  • Cardiovascular Effects :
    • A study demonstrated that the administration of Sacubitril significantly reduces cardiovascular mortality and hospitalizations in patients with chronic heart failure (NYHA class II-IV) and reduced ejection fraction. The underlying mechanism involves enhanced natriuretic peptide signaling due to neprilysin inhibition .
  • Safety Profile :
    • Clinical trials have reported that the combination therapy with Sacubitril and valsartan is generally well-tolerated, with side effects primarily related to hypotension and renal function .

Case Studies

Several case studies highlight the effectiveness of Sacubitril in clinical settings:

  • Case Study 1 : A 68-year-old male patient with chronic heart failure showed marked improvement in symptoms and quality of life after being treated with Sacubitril/valsartan over a six-month period. The patient's ejection fraction improved from 35% to 45% .
  • Case Study 2 : A cohort study involving 500 heart failure patients indicated that those treated with Sacubitril/valsartan had a 20% lower risk of cardiovascular death compared to those receiving standard therapy .

Data Table: Comparative Analysis of Clinical Outcomes

Study TypeSample SizeTreatmentOutcome MeasureResults
Randomized Trial400Sacubitril/valsartanCardiovascular mortality20% reduction in risk
Observational Study200Standard therapyQuality of life improvementNo significant change
Case Report1Sacubitril/valsartanEjection fractionImprovement from 35% to 45%

Propiedades

IUPAC Name

(2S,4S)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylphenyl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO4/c1-16(21(25)26)14-20(24-22(27)28-23(2,3)4)15-17-10-12-19(13-11-17)18-8-6-5-7-9-18/h5-13,16,20H,14-15H2,1-4H3,(H,24,27)(H,25,26)/t16-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNELJETWNMPEEH-JXFKEZNVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.